3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792) is a novel azetidine derivative investigated for its potential therapeutic benefits in neurodegenerative diseases, particularly Parkinson's disease (PD). [] While its exact classification remains unclear, its chemical structure suggests potential activity as a neuroprotective agent. [] Current research focuses on understanding its mechanism of action and evaluating its efficacy in preclinical models of neurotoxicity. [, ]
3-[(4-Fluorophenyl)methyl]azetidine hydrochloride is a chemical compound with the molecular formula . It is classified as a derivative of azetidine, which is a four-membered nitrogen-containing heterocyclic compound. The presence of the fluorophenyl group enhances its chemical properties and potential applications in medicinal chemistry and materials science.
The compound is commercially available and can be sourced from various chemical suppliers, including BenchChem and PubChem, where it is listed with the CAS number 1203686-23-0. It has been the subject of research for its potential biological activities and applications in drug development.
3-[(4-Fluorophenyl)methyl]azetidine hydrochloride falls under the category of azetidine derivatives, which are known for their diverse biological activities. This compound may exhibit properties useful in pharmacology and medicinal chemistry due to its structural characteristics.
The synthesis of 3-[(4-Fluorophenyl)methyl]azetidine hydrochloride typically involves a nucleophilic substitution reaction. The primary method includes the reaction of 4-fluorobenzyl chloride with azetidine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt.
The molecular structure of 3-[(4-Fluorophenyl)methyl]azetidine hydrochloride consists of an azetidine ring bonded to a 4-fluorobenzyl group. The structural formula can be represented as follows:
3-[(4-Fluorophenyl)methyl]azetidine hydrochloride can undergo various chemical reactions:
Common reagents and conditions include:
The mechanism of action for 3-[(4-Fluorophenyl)methyl]azetidine hydrochloride involves interactions with specific molecular targets such as enzymes or receptors. The fluorophenyl group enhances binding affinity and selectivity, while the azetidine ring contributes to unique reactivity profiles. This mechanism is relevant in contexts such as drug design and biological activity studies .
Relevant analyses indicate that this compound exhibits properties conducive to further exploration in both academic research and industrial applications.
3-[(4-Fluorophenyl)methyl]azetidine hydrochloride has several notable applications:
This compound's unique structure and properties position it as a valuable entity in ongoing research within chemistry and pharmacology.
The synthesis of the azetidine ring system in 3-[(4-fluorophenyl)methyl]azetidine hydrochloride relies on advanced catalytic methodologies that balance ring strain energy and functional group compatibility. The Horner-Wadsworth-Emmons (HWE) reaction serves as a foundational step, where DBU catalysis (1,8-diazabicyclo[5.4.0]undec-7-ene) enables the conversion of N-Boc-azetidin-3-one to methyl (N-Boc-azetidin-3-ylidene)acetate—a key precursor. This reaction proceeds under mild conditions (THF solvent, 65°C) with a 72% yield achieved through optimized vacuum distillation purification, effectively removing mineral oil impurities . Subsequent aza-Michael addition employs DBU as a non-nucleophilic base promoter to prevent ester group cleavage, facilitating nucleophilic attack by amines on the α,β-unsaturated ester system. For target compounds like 1,3′-biazetidine derivatives, this method yields 64% under reflux conditions in acetonitrile .
Recent innovations focus on strain-release functionalization of preformed azetidine rings. Palladium-catalyzed C–N bond formation allows direct coupling of azetidine templates with fluorophenyl units, though this approach requires careful ligand selection to mitigate β-hydride elimination side reactions. Alternative enzymatic desymmetrization of azetidine precursors has emerged as a stereoselective route, though scalability remains challenging .
Table 1: Catalytic Methods for Azetidine Ring Synthesis
Method | Catalyst | Yield (%) | Key Advantage | Limitation |
---|---|---|---|---|
HWE Reaction | DBU | 72 | High purity distillation | Sensitivity to strong bases |
Aza-Michael Addition | DBU | 64 | Preserves ester functionality | Requires anhydrous conditions |
Pd-Catalyzed Coupling | Pd(OAc)₂ | 55-60* | Direct C-C bond formation | Ligand cost |
*Estimated yield based on analogous reactions in
Introduction of the 4-fluorophenyl moiety occurs via two principal strategies, each with distinct mechanistic and optimization considerations. Electrophilic fluorination employs Selectfluor® or F-TEDA-BF₄ on phenylazetidine precursors, generating the fluorophenyl group in late-stage modification. While operationally simple, this method suffers from regioselectivity challenges, particularly with multi-ring systems, and often requires stoichiometric reagents that increase costs and purification complexity [7].
Transition metal-catalyzed cross-coupling has emerged as the preferred route for its precision. The Suzuki-Miyaura reaction couples azetidine boronic esters (or boranes) with 4-bromofluorobenzene under Pd(PPh₃)₄ catalysis (2-5 mol%), achieving >80% coupling efficiency in toluene/water mixtures at 80°C. Critical to success is the transmetallation efficiency of azetidine boronates, which exceeds that of saturated heterocycles due to nitrogen lone pair coordination. Alternatively, Buchwald-Hartwig amination enables direct N-arylation of azetidines with 1-fluoro-4-iodobenzene, though competitive C-arylation can occur without careful ligand control (XPhos ligands suppress this to <5%) .
Table 2: Fluorophenyl Incorporation Efficiency Comparison
Strategy | Reaction Conditions | Yield Range | Byproduct Formation |
---|---|---|---|
Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, toluene/H₂O | 75-85% | <3% homocoupling |
Electrophilic Fluorination | F-TEDA-BF₄, CH₃CN, 60°C | 40-55% | 15-20% ortho-isomers |
Buchwald-Hartwig Amination | Pd₂(dba)₃/XPhos, NaO^tBu, dioxane | 60-70% | 5-8% C-arylation |
Conversion of the free base to 3-[(4-fluorophenyl)methyl]azetidine hydrochloride represents a critical purity-determining step. Solvent polarity dramatically influences crystal morphology and stoichiometry. Ethereal HCl (2M in diethyl ether) added to the free base in anhydrous ethyl acetate generates the most crystalline monohydrate form, whereas aqueous HCl produces hygroscopic solids requiring desiccation [4] [6]. Crystallization kinetics studies reveal that slow antisolvent addition (diisopropyl ether into ethanol solutions) at 0-5°C yields particles with optimal flow properties (10-50 μm diameter) and minimal electrostatic aggregation [4].
The hydrochloride formation exhibits pH-dependent polymorphism. At pH 3.5-4.0 (adjusted with acetic acid), the thermodynamically stable Form A precipitates, characterized by a high melting point (218-220°C with decomposition) and orthogonal crystal habit. Lower pH values (pH < 2.5) yield metastable Form B, which converts to Form A upon suspension in acetonitrile. Salt formation efficiency exceeds 95% when conducted under nitrogen atmosphere due to the compound’s sensitivity to aerial oxidation at the benzylic position [4] [5] [6].
Recent advances have targeted the E-factor reduction of 3-[(4-fluorophenyl)methyl]azetidine hydrochloride synthesis through three synergistic approaches:
Life cycle analysis confirms these innovations reduce cumulative energy demand by 45% and carbon emissions by 12.6 kg CO₂-eq per kilogram of product compared to batch synthesis. Notably, solvent recovery via nanofiltration membranes achieves >90% ethyl acetate reuse, addressing a major waste stream .
Table 3: Compound Data for 3-[(4-Fluorophenyl)methyl]azetidine Hydrochloride
Property | Value | Source |
---|---|---|
IUPAC Name | 3-[(4-fluorophenyl)methyl]azetidine hydrochloride | Sigma-Aldrich |
CAS Number | 1203686-23-0 | Accelachem [5] |
Molecular Formula | C₁₀H₁₃ClFN | Accelachem [5] |
Molecular Weight | 201.67 g/mol | Accelachem [5] |
SMILES | Cl.FC1=CC=C(C=C1)CC2CNC2 | Sigma-Aldrich |
InChI Key | QWBKLXZVUHGPFZ-UHFFFAOYSA-N | Sigma-Aldrich |
Salt Form | Hydrochloride (monohydrate) | Smolecule [4] |
Key Synthetic Intermediates | Methyl (N-Boc-azetidin-3-ylidene)acetate, 4-fluorobenzylboronic acid | PMC |
Note: All compounds listed are exclusively for research purposes and not for human therapeutic use. Analytical data varies by supplier, and independent verification is required [4] [5].
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8